molecular formula C7H10N2O4 B582936 methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate CAS No. 144239-67-8

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B582936
CAS No.: 144239-67-8
M. Wt: 186.167
InChI Key: FNJRVMKCXNKPKH-SCSAIBSYSA-N
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Description

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with appropriate esterifying agents under controlled conditions. One common method involves the reaction of piperazine-2,5-dione with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-2,5-dione
  • Methyl bromoacetate
  • N-methylpiperazine

Uniqueness

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJRVMKCXNKPKH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C(=O)NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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